Cas no 1527925-50-3 (1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine)

1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine structure
1527925-50-3 structure
Product name:1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine
CAS No:1527925-50-3
MF:C12H22N4
Molecular Weight:222.329882144928
CID:5770746
PubChem ID:82509495

1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine 化学的及び物理的性質

名前と識別子

    • EN300-715731
    • 1527925-50-3
    • 1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine
    • Piperazine, 1-[[3-methyl-1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-
    • インチ: 1S/C12H22N4/c1-10(2)16-9-12(11(3)14-16)8-15-6-4-13-5-7-15/h9-10,13H,4-8H2,1-3H3
    • InChIKey: GWMUEKLGPPJGOZ-UHFFFAOYSA-N
    • SMILES: N1(CC2C(C)=NN(C(C)C)C=2)CCNCC1

計算された属性

  • 精确分子量: 222.18444672g/mol
  • 同位素质量: 222.18444672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • XLogP3: 0.5

じっけんとくせい

  • 密度みつど: 1.12±0.1 g/cm3(Predicted)
  • Boiling Point: 333.0±37.0 °C(Predicted)
  • 酸度系数(pKa): 9.10±0.10(Predicted)

1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-715731-1.0g
1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine
1527925-50-3
1g
$0.0 2023-06-06

1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine 関連文献

1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazineに関する追加情報

Compound CAS No 1527925-50-3: 1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine

The compound with CAS number 1527925-50-3, known as 1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted pyrazole moiety. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is further substituted with a methyl group and an isopropyl group, adding to the molecule's structural complexity and potential reactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in various applications, including drug discovery and catalysis. The piperazine core of this molecule is particularly notable for its ability to form hydrogen bonds, making it a valuable component in the design of bioactive compounds. The integration of the pyrazole ring introduces additional functional groups that can enhance the molecule's stability and reactivity under different conditions.

One of the most promising areas of research involving this compound is its potential use in medicinal chemistry. The combination of the piperazine and pyrazole moieties creates a versatile scaffold that can be further modified to target specific biological pathways. For instance, researchers have explored the use of similar compounds in the development of kinase inhibitors, which are critical in the treatment of various diseases, including cancer.

In addition to its medicinal applications, this compound has also been studied for its role in catalytic processes. The pyrazole group has been shown to act as a Lewis acid catalyst in certain reactions, facilitating the formation of complex organic molecules. This property makes it a valuable tool in organic synthesis, particularly in the construction of biologically active compounds.

Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties and reactivity of this compound. By employing density functional theory (DFT) calculations, researchers have been able to predict the molecule's behavior under various conditions, providing valuable insights into its potential applications.

Furthermore, the synthesis of this compound has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of production but also reduce environmental impact, aligning with current trends toward sustainable chemistry.

In conclusion, 1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine (CAS No 1527925-50-3) represents a significant advancement in organic chemistry. Its unique structure and versatile properties make it a valuable compound for both academic research and industrial applications. As research continues to uncover new potential uses for this molecule, it is poised to play an increasingly important role in the development of novel drugs and advanced materials.

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